molecular formula C9H3F4N B12704548 5,6,7,8-Tetrafluoroquinoline CAS No. 5280-07-9

5,6,7,8-Tetrafluoroquinoline

Cat. No.: B12704548
CAS No.: 5280-07-9
M. Wt: 201.12 g/mol
InChI Key: GBIKQULWCDDCAV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrafluoroquinoline can be synthesized through several methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline. This reaction yields a mixture of fluorinated quinolines, including this compound .

Another method involves the Skraup reaction, where 2,3,4,5-tetrafluoroaniline is reacted with glycerol, crotonaldehyde, or methyl vinyl ketone . This reaction is typically carried out under acidic conditions and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield different fluorinated quinolines .

Scientific Research Applications

5,6,7,8-Tetrafluoroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoroquinoline involves its interaction with molecular targets through nucleophilic substitution and other reactions. The fluorine atoms enhance its reactivity and influence its binding affinity to specific targets. Detailed studies on its molecular pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrafluoroquinoline is unique due to the complete fluorination of the quinoline ring, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its partially fluorinated counterparts.

Properties

CAS No.

5280-07-9

Molecular Formula

C9H3F4N

Molecular Weight

201.12 g/mol

IUPAC Name

5,6,7,8-tetrafluoroquinoline

InChI

InChI=1S/C9H3F4N/c10-5-4-2-1-3-14-9(4)8(13)7(12)6(5)11/h1-3H

InChI Key

GBIKQULWCDDCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C(=C2F)F)F)F)N=C1

Origin of Product

United States

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